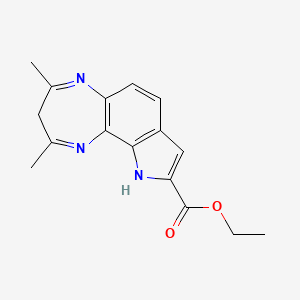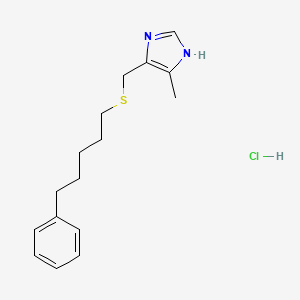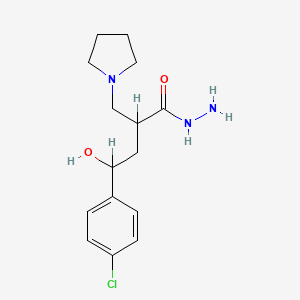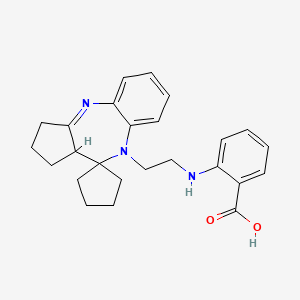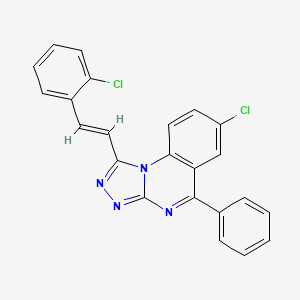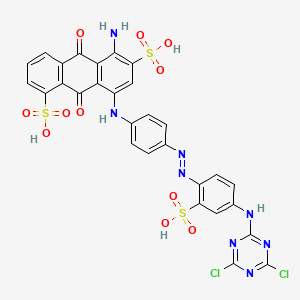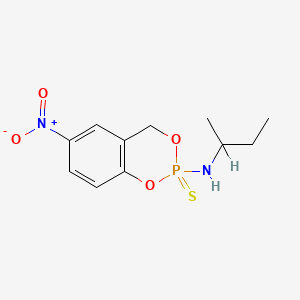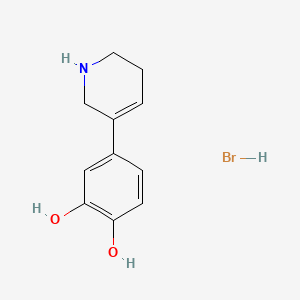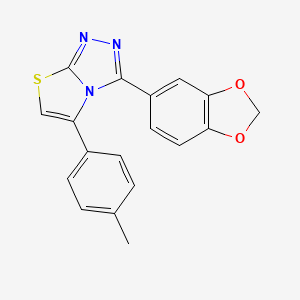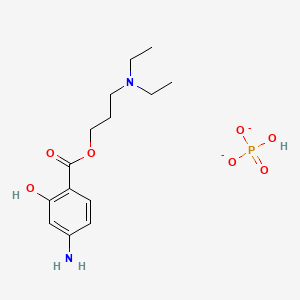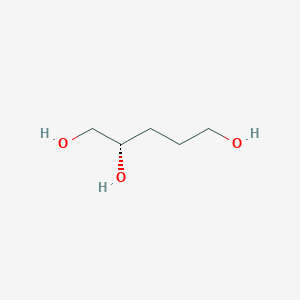
(2s)-Pentane-1,2,5-Triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Pentane-1,2,5-triol is an organic compound with the molecular formula C5H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a type of triol, which means it contains three hydroxyl (-OH) groups. The presence of these hydroxyl groups makes it highly reactive and versatile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Pentane-1,2,5-triol can be achieved through several methods. One common approach involves the reduction of pentane-1,2,5-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of pentane-1,2,5-trione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-Pentane-1,2,5-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: Further reduction of this compound can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Formation of pentane-1,2,5-trione or other carbonyl compounds.
Reduction: Formation of pentane or other alkanes.
Substitution: Formation of halogenated derivatives of pentane.
Applications De Recherche Scientifique
(2S)-Pentane-1,2,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Industry: this compound is used in the production of polymers, resins, and other materials that require specific hydroxyl functionalities.
Mécanisme D'action
The mechanism of action of (2S)-Pentane-1,2,5-triol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in stabilizing the compound’s structure and facilitating its reactivity. The hydroxyl groups can also participate in nucleophilic attacks, making the compound a versatile intermediate in many chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol (1,2,3-Propanetriol): Another triol with three hydroxyl groups, but with a different carbon chain length and arrangement.
1,2,4-Butanetriol: A triol with a four-carbon chain and three hydroxyl groups at different positions.
Uniqueness
(2S)-Pentane-1,2,5-triol is unique due to its specific chiral configuration and the position of its hydroxyl groups. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
19131-21-6 |
|---|---|
Formule moléculaire |
C5H12O3 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
(2S)-pentane-1,2,5-triol |
InChI |
InChI=1S/C5H12O3/c6-3-1-2-5(8)4-7/h5-8H,1-4H2/t5-/m0/s1 |
Clé InChI |
WEAYWASEBDOLRG-YFKPBYRVSA-N |
SMILES isomérique |
C(C[C@@H](CO)O)CO |
SMILES canonique |
C(CC(CO)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


